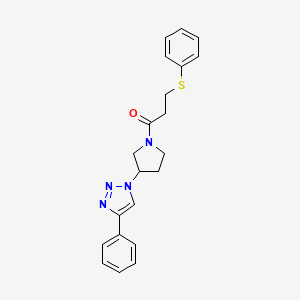

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Description

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1,2,3-triazole moiety and a ketone group at the 1-position. Additionally, the propan-1-one chain includes a phenylthio (SPh) substituent at the 3-position. This structure combines a rigid heterocyclic core (triazole-pyrrolidine) with a lipophilic thioether group, which may influence solubility, bioavailability, and target binding .

Properties

IUPAC Name |

3-phenylsulfanyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c26-21(12-14-27-19-9-5-2-6-10-19)24-13-11-18(15-24)25-16-20(22-23-25)17-7-3-1-4-8-17/h1-10,16,18H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRXJXKSPYUAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Pyrrolidine Ring: The triazole intermediate is then reacted with a pyrrolidine derivative under suitable conditions.

Introduction of the Phenylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one can undergo various types of chemical reactions:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This detailed article explores its applications, supported by comprehensive data tables and documented case studies.

Structure and Composition

The compound can be described by the following molecular formula:

- Molecular Formula : C₁₉H₁₈N₄OS

- Molecular Weight : 354.43 g/mol

The structure features a triazole ring, which is known for its biological activity, linked to a pyrrolidine moiety and a phenylthio group. This unique combination of functional groups suggests diverse potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing the triazole moiety. Triazoles are known to inhibit various cancer cell lines by interfering with cellular signaling pathways. For instance, compounds similar to This compound have shown promise in inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins .

Antimicrobial Properties

The incorporation of the phenylthio group enhances the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes. Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

Synthesis of Functional Polymers

The compound's unique structure allows it to act as a building block for synthesizing functional polymers. These polymers can be utilized in drug delivery systems where controlled release is essential. The triazole ring can participate in click chemistry reactions, facilitating the formation of complex polymer architectures that enhance drug solubility and stability .

Pesticidal Activity

Research has also explored the application of triazole-containing compounds as agrochemicals. The structural features of This compound suggest potential fungicidal properties, making it a candidate for further investigation in crop protection against fungal pathogens .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of triazole derivatives on various cancer cell lines. The results indicated that modifications at the pyrrolidine position significantly enhanced cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Assessment

In another study focusing on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with phenylthio groups exhibited lower minimum inhibitory concentrations (MICs), indicating stronger antimicrobial effects than existing antibiotics .

Mechanism of Action

The mechanism of action of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one depends on its application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

Comparison with Similar Compounds

Structural Analogues with 1,2,3-Triazole and Pyrrolidine/Morpholine Moieties

Several analogs share the 1,2,3-triazole core but differ in substituents and adjacent heterocycles:

Key Observations :

- Pyrrolidine vs.

- Phenylthio vs. Alkoxy Groups : The SPh group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (2acb) or morpholine (2aca), which could influence electronic properties and metabolic stability.

- Triazole Substitution : The 4-phenyl group on the triazole (shared with 2aca and 2acb) is conserved, suggesting a role in π-π stacking or hydrophobic interactions. NC-MYF-03-69’s pyridinyl substitution () highlights how heteroaromatic groups may enhance solubility or target affinity .

Analogs with Alternative Heterocycles

1,2,4-Triazole Derivatives

Compound III-161a () features a 1,2,4-triazole isomer with a 4-methoxyphenyl group.

Benzothiazole and Pyrazole Derivatives

Compounds in –11 (e.g., benzothiazol-2-yl-pyrazolones) replace the triazole with benzothiazole or pyrazole rings. These heterocycles offer different hydrogen-bonding capabilities and steric profiles, which may expand pharmacological applications but reduce structural similarity to the target compound.

Physicochemical and Spectral Comparisons

- Spectral Data: The triazole proton in 2aca resonates at δ 7.85 (singlet), a hallmark of 1,2,3-triazole systems. The target compound’s SPh group would likely cause downfield shifts in adjacent protons due to electron withdrawal. HRMS data for NC-MYF-03-69 () demonstrates precise mass confirmation, a critical step for validating novel analogs .

Biological Activity

The compound 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of the compound is characterized by a triazole ring, a pyrrolidine moiety, and a phenylthio group. This unique combination suggests various mechanisms of action that could be explored in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For instance, compounds with a triazole scaffold have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (human breast cancer) and HCT-116 (colon carcinoma) cells.

Case Study: Cytotoxic Effects

A study evaluating related compounds demonstrated that several triazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against MCF-7 cells. Specifically, compounds with substituents that enhance lipophilicity and electronic properties tend to show improved cytotoxicity compared to traditional chemotherapeutics like Tamoxifen .

Antimicrobial Activity

In addition to its anticancer properties, triazole derivatives have been investigated for their antimicrobial activities. A study reported that certain triazole compounds exhibited significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Effects

In a comparative study, several derivatives were tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds with a phenylthio group showed enhanced antibacterial activity compared to their non-thio analogs.

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| 3a | Antibacterial | Staphylococcus aureus | |

| 3c | Antifungal | Candida albicans |

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Inhibition of Enzymes : Triazoles often act as enzyme inhibitors, which can disrupt critical cellular processes in cancer cells.

- Induction of Apoptosis : Compounds may trigger apoptosis through mitochondrial pathways.

- Antimicrobial Action : The presence of the triazole ring can interfere with nucleic acid synthesis in microorganisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.